Ammonium scandium(3+) disulphate

Description

Historical Development of Scandium Coordination Chemistry

The historical development of scandium coordination chemistry traces its origins to the discovery of scandium in 1879 by Lars Frederik Nilson through spectral analysis of the minerals euxenite and gadolinite from Scandinavia. Scandium's classification as a rare earth element, alongside yttrium and the lanthanides, established the foundation for understanding its unique coordination behavior that would later prove crucial in developing complex sulfate compounds. The element's name, derived from 'Scandia' (the Latin name for Scandinavia), reflects its geographical origins and the pioneering work conducted in Scandinavian mineral analysis.

The evolution of scandium coordination chemistry revealed distinctive properties that set it apart from other rare earth elements. Unlike typical transition metals, scandium demonstrates coordination behavior intermediate between aluminum and yttrium, with the predominant oxidation state being +3. This unique positioning became particularly evident in the development of complex sulfate systems, where scandium's ionic radius of 74.5 picometers places it between aluminum (53.5 picometers) and yttrium (90.0 picometers), influencing its coordination preferences and structural arrangements.

The systematic investigation of scandium-ammonium sulfate systems emerged as researchers recognized the potential for creating intermediate compounds in scandium processing. Early studies focused on understanding the fundamental coordination chemistry of scandium in sulfate environments, leading to the identification of various complex sulfate phases that could serve as stepping stones in scandium purification processes. The development of hydrothermal synthesis techniques proved particularly valuable in creating well-defined scandium-ammonium sulfate compounds with controlled stoichiometry and crystal structure.

The recognition that scandium behaves as a compatible element in many rock-forming minerals, unlike other rare earth elements, provided important context for understanding its coordination chemistry in synthetic systems. This compatibility, attributed to scandium's ionic radius similarity to iron and magnesium, influences how scandium coordinates in complex sulfate structures and contributes to the stability of ammonium scandium disulphate compounds.

Significance in Rare Earth Element Research

Ammonium scandium disulphate holds exceptional significance in rare earth element research due to scandium's unique position within this family of elements. While scandium is classified as a rare earth element together with yttrium and the lanthanides, it exhibits markedly different chemical behavior that makes it particularly valuable for specialized applications. The compound serves as a model system for understanding how scandium's distinctive properties manifest in complex coordination environments.

Scandium's exceptional behavior among rare earth elements stems from its ionic radius similarity to iron and magnesium, making it a compatible element that concentrates easily in major ferromagnesian rock-forming minerals, notably clinopyroxene. This compatibility distinguishes scandium from other rare earth elements and influences the formation and stability of compounds like ammonium scandium disulphate. The study of such compounds provides insights into scandium's geochemical behavior and helps explain its concentration mechanisms in natural systems.

The current high demand for scandium in aerospace and automotive sectors has intensified research interest in scandium compounds, including ammonium scandium disulphate as an intermediate in production processes. The global trade of scandium oxide remains limited to 15-20 tonnes per year, making efficient extraction and purification methods crucial for meeting technological demands. Research on ammonium scandium disulphate contributes to developing more effective scandium recovery techniques from various sources, including red mud and other industrial wastes.

The compound's role in rare earth element research extends to fundamental studies of coordination chemistry and crystal engineering. The polytypic modifications observed in ammonium scandium disulphate provide valuable insights into structure-property relationships in rare earth compounds. These studies contribute to the broader understanding of how rare earth elements can be manipulated through coordination chemistry to achieve desired properties for technological applications.

Furthermore, the wide band-gap semiconductor properties exhibited by ammonium scandium disulphate polytypes offer opportunities for exploring scandium-based electronic materials. This aspect of the compound's behavior opens new avenues for rare earth element research beyond traditional applications, potentially leading to novel electronic and optical devices that leverage scandium's unique properties.

Nomenclature and Structural Classification

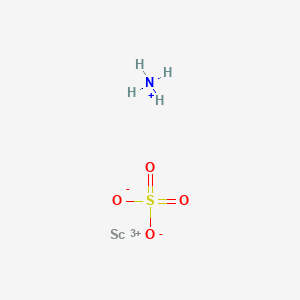

The nomenclature and structural classification of ammonium scandium disulphate follows established conventions for complex inorganic sulfate compounds while acknowledging the unique features arising from scandium's coordination behavior. The systematic name "ammonium scandium(3+) disulphate" clearly indicates the presence of ammonium cations, trivalent scandium ions, and two sulfate groups per formula unit. Alternative nomenclature includes "ammonium scandium sulfate (1:1:2)" which specifies the stoichiometric ratios of the constituent ions.

The molecular formula H₄NO₈S₂Sc represents the complete composition with a molecular weight of 255.107 grams per mole. The Chemical Abstracts Service registry number 15091-94-8 provides unambiguous identification for the compound. The European Inventory of Existing Commercial Chemical Substances number 239-145-1 further confirms the compound's recognition in chemical databases.

Structural classification of ammonium scandium disulphate reveals remarkable complexity through the existence of multiple polytypic modifications. Research has identified two distinct polytypes designated as 3R and 1T′, representing the first successful decoding of the crystal structure for this compound. The 3R polytype exhibits rhombohedral symmetry, while the 1T′ polytype adopts a different structural arrangement that can undergo irreversible transition to the 3R form under mechanical stress.

The crystal structure analysis reveals that both polytypes consist of layered arrangements with scandium coordination polyhedra connected through sulfate groups. The scandium atoms achieve octahedral coordination through oxygen atoms from sulfate groups, forming ScO₆ polyhedra that serve as fundamental building blocks. The ammonium cations occupy interlamellar spaces between the sulfate-scandium layers, contributing to structural stability through hydrogen bonding interactions.

| Polytype | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 3R | Rhombohedral | R3c | Stable form, layered structure |

| 1T′ | Trigonal | P-3m1 | Metastable, converts to 3R mechanically |

The structural classification also encompasses the thermal behavior of these polytypes. Both modifications demonstrate similar thermal stability, with decomposition occurring through multiple stages leading to scandium oxide formation. The wide band-gap semiconductor properties observed in both polytypes classify them as potentially useful electronic materials.

Current Scientific Relevance in Materials Science

The current scientific relevance of ammonium scandium disulphate in materials science spans multiple domains, from fundamental research on polytypism to practical applications in scandium metallurgy and electronic materials development. The compound's unique combination of structural diversity and functional properties positions it as a valuable research target for advancing our understanding of complex inorganic materials.

In scandium extraction and purification technologies, ammonium scandium disulphate serves as a crucial intermediate compound that enables efficient recovery of high-purity scandium from various sources. The hydrothermal synthesis route developed for producing this compound offers advantages in terms of product purity and crystallinity compared to conventional precipitation methods. Research has demonstrated successful application of this approach in extracting scandium from red mud, a bauxite processing waste that represents a significant environmental challenge.

The polytypic behavior exhibited by ammonium scandium disulphate provides unprecedented opportunities for studying structure-property relationships in layered materials. The irreversible 1T′→3R phase transition induced by mechanical action offers insights into mechanochemical processes and their potential applications in materials processing. This phenomenon contributes to the broader field of mechanochemistry and its applications in synthesizing and modifying inorganic materials.

The wide band-gap semiconductor properties of both polytypes open new avenues for electronic materials research. While scandium compounds have traditionally found limited application in electronics, the specific electronic properties of ammonium scandium disulphate suggest potential uses in specialized electronic devices. The ability to synthesize different polytypes with distinct electronic properties through controlled synthesis conditions provides opportunities for tailoring material properties for specific applications.

Recent advances in density functional theory calculations have enabled detailed analysis of the thermodynamic stability and electronic properties of various ammonium scandium disulphate polymorphs. These computational studies confirm the relative stability of the observed polytypes and predict the existence of additional structural modifications that may be accessible under different synthesis conditions. Such theoretical insights guide experimental efforts to expand the family of ammonium scandium disulphate materials.

The relevance of ammonium scandium disulphate extends to the broader context of critical materials research, where scandium's strategic importance in aerospace and automotive applications drives continued investigation of efficient processing methods. The compound's role as an intermediate in technologically feasible scandium production processes makes it essential for developing sustainable supply chains for this critical element. Furthermore, the compound's potential for recovering scandium from industrial wastes aligns with circular economy principles and sustainable materials management practices.

Properties

CAS No. |

15091-94-8 |

|---|---|

Molecular Formula |

H4NO4SSc+2 |

Molecular Weight |

159.06 g/mol |

IUPAC Name |

azanium;scandium(3+);sulfate |

InChI |

InChI=1S/H3N.H2O4S.Sc/c;1-5(2,3)4;/h1H3;(H2,1,2,3,4);/q;;+3/p-1 |

InChI Key |

ASFUTODRBWNUCU-UHFFFAOYSA-M |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |

Synonyms |

ammonium scandium(3+) disulphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Ionic Radii Differences

- Scandium vs. Aluminum : The larger ionic radius of Sc³⁺ (0.745 Å vs. Al³⁺: 0.535 Å) allows for distinct packing in (NH₄)₃Sc(SO₄)₃, facilitating phase transitions under heat .

- Iron Complexes : Fe²⁺’s larger radius (0.78 Å) stabilizes hydrated forms like Mohr’s salt, unlike anhydrous scandium sulfates .

Thermal Decomposition and Stability

Electronic and Optical Properties

Preparation Methods

Process Parameters

-

Acid Concentration : A 6 M solution ensures complete dissolution of at 80°C.

-

Precipitation : Adding saturated (761 g/L) to the scandium sulfate solution induces crystallization. The optimal molar ratio of is 1:3 to prevent ligand deficiency.

-

Temperature Control : Precipitation at 70–80°C for 1 hour maximizes crystal growth, followed by cooling to 25°C to enhance yield.

Yield and Purity

Double Decomposition Reaction

This method exploits ion exchange between scandium chloride () and ammonium sulfate:

Key Steps

Optimization Insights

Hydrothermal Synthesis

Hydrothermal methods enhance crystallinity and phase purity. A sealed autoclave reaction at 150°C for 24 hours facilitates the formation of well-defined crystals.

Advantages

Sol-Gel Method

The sol-gel route involves hydrolyzing scandium isopropoxide () in the presence of ammonium sulfate, forming a gel that is dried and calcined.

Critical Parameters

Applications

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What established laboratory methods are effective for synthesizing ammonium scandium(3+) disulphate?

- Methodology :

- Precipitation : Adjust sulfuric acid concentration to 0.8–1 N in scandium-containing desorbates (e.g., carbonate-ammonium solutions) to precipitate scandium salts. This approach ensures >99% recovery efficiency under controlled pH and temperature .

- Electrochemical Synthesis : Inspired by ammonium persulfate synthesis, electrolyze a cold, concentrated solution of scandium sulfate in sulfuric acid at high current density. Monitor voltage and electrolyte composition to optimize scandium incorporation .

Q. Which analytical techniques are recommended for verifying the purity of this compound?

- Methodology :

- Phosphate Reagent Test : Use phosphate reagents (A and B) in 0.5 N sulfuric acid to detect impurities. A blue color intensity exceeding 5 ppm indicates contamination, requiring repurification via recrystallization .

- X-ray Diffraction (XRD) : Compare crystallographic data with known standards (e.g., ammonium persulfate’s O-O bond distance of 1.497 Å) to confirm structural integrity .

Q. How does ionic composition affect the solubility of this compound in aqueous systems?

- Methodology :

- Conduct solubility tests at 25°C using varying ionic strengths (e.g., NaCl or NH₄Cl solutions). Compare results with ammonium persulfate (80 g/100 mL solubility in water) to infer scandium’s impact on lattice stability .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Methodology :

- Parameter Optimization : Use response surface methodology (RSM) to model interactions between pH (target: 2–3), temperature (20–25°C), and sulfuric acid concentration (0.8–1.2 N). Validate via ICP-MS for scandium content .

- Crystallization Control : Implement slow cooling rates (<1°C/min) during recrystallization to minimize occluded impurities, referencing ammonium sulfate’s purity protocols .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodology :

- Single-Crystal XRD : Overcome scandium’s high X-ray absorption by using synchrotron radiation. Compare with persulfate structures to identify coordination geometry (e.g., tetrahedral SO₄²⁻ vs. octahedral Sc³⁺) .

- Neutron Diffraction : Resolve hydrogen bonding networks in the ammonium lattice, critical for understanding thermal stability .

Q. What mechanistic role does this compound play in redox or catalytic processes?

- Methodology :

- Electrochemical Analysis : Use cyclic voltammetry to study persulfate (S₂O₈²⁻) redox behavior at scandium-modified electrodes. Compare overpotentials with pure ammonium persulfate systems .

- Catalytic Testing : Evaluate scandium’s Lewis acidity in model reactions (e.g., esterification) by comparing turnover frequencies with scandium triflate benchmarks .

Contradiction Analysis

- Synthesis Routes : emphasizes precipitation with sulfuric acid, while suggests electrolysis for persulfates. Researchers must validate the optimal method based on scandium’s redox stability—electrolysis may risk scandium(III) oxidation, favoring acid precipitation for higher yields .

- Purity Standards : ’s phosphate test (5 ppm threshold) may conflict with sulfate-rich systems. Alternative methods like ion chromatography are advised for scandium disulphate to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.